molecular formula C15H11BrN4O2 B2966114 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034428-04-9

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2966114
CAS No.: 2034428-04-9
M. Wt: 359.183
InChI Key: NAQLUAIGOBAKFM-UHFFFAOYSA-N
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Description

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to its combination of a furan ring, a pyrazine ring, and a nicotinamide moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQLUAIGOBAKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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